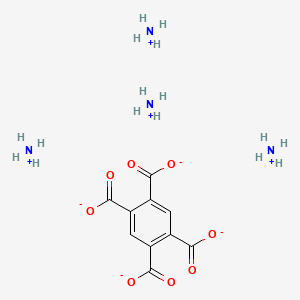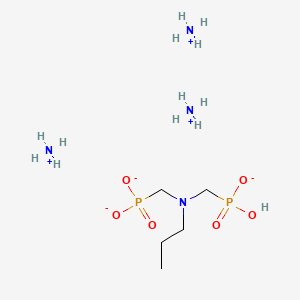
Sodium alpha,4-dihydroxy-3-methoxy-alpha-methylbenzeneethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium alpha,4-dihydroxy-3-methoxy-alpha-methylbenzeneethanesulfonate is a chemical compound with a complex structure that includes hydroxyl, methoxy, and sulfonate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium alpha,4-dihydroxy-3-methoxy-alpha-methylbenzeneethanesulfonate typically involves multiple steps. One common method includes the reaction of alpha-methylbenzeneethanol with methoxy and hydroxyl groups under controlled conditions. The reaction is carried out in the presence of a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, to introduce the sulfonate group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Sodium alpha,4-dihydroxy-3-methoxy-alpha-methylbenzeneethanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonate group or modify the methoxy group.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Sodium alpha,4-dihydroxy-3-methoxy-alpha-methylbenzeneethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sodium alpha,4-dihydroxy-3-methoxy-alpha-methylbenzeneethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with cellular receptors or ion channels, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium alpha,4-dihydroxy-3-methoxytoluene-alpha-sulfonate
- Sodium alpha,4-dihydroxy-3-methoxy-alpha-methylbenzeneethanesulfonate derivatives
Uniqueness
Sodium alpha,4-dihydroxy-3-methoxy-alpha-methylbenzeneethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and efficacy in various applications .
Properties
CAS No. |
83682-27-3 |
|---|---|
Molecular Formula |
C10H13NaO6S |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
sodium;2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propane-2-sulfonate |
InChI |
InChI=1S/C10H14O6S.Na/c1-10(12,17(13,14)15)6-7-3-4-8(11)9(5-7)16-2;/h3-5,11-12H,6H2,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
KJFMQNRVLLRDGN-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


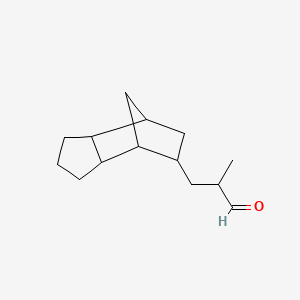
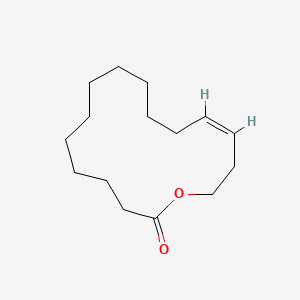
![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)
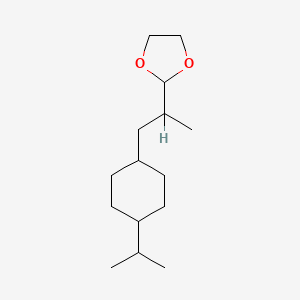
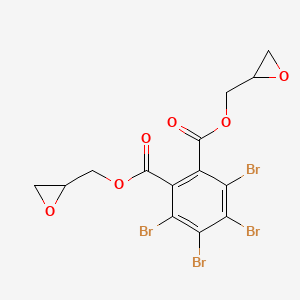
![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
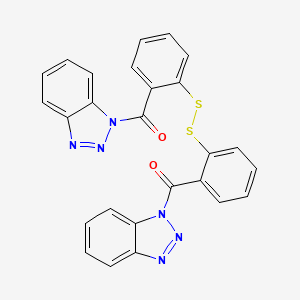
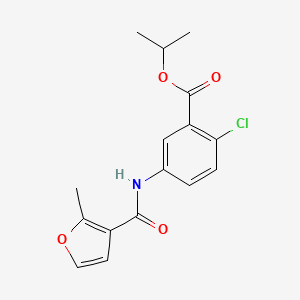


![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)
